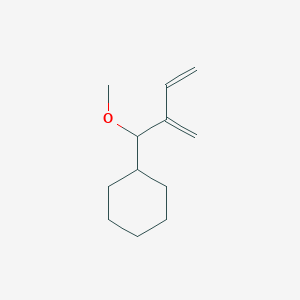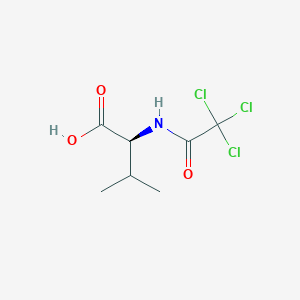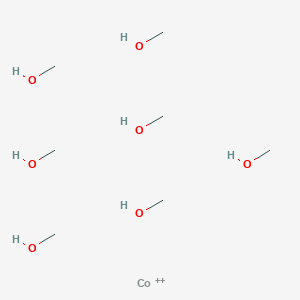
Cobalt(2+);methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);methanol is a coordination compound formed by the interaction of cobalt ions in the +2 oxidation state with methanol molecules. This compound is of significant interest due to its catalytic properties and its role in various chemical reactions, particularly in the field of sustainable energy and green chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(2+);methanol can be synthesized through various methods, including:
Direct Coordination: Cobalt salts, such as cobalt chloride or cobalt nitrate, are dissolved in methanol, leading to the formation of this compound complexes.
Electrochemical Methods: This compound can be prepared by electrochemical reduction of cobalt salts in methanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coordination reactions where cobalt salts are reacted with methanol in the presence of stabilizing agents to ensure the formation of the desired complex. The process is optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);methanol undergoes several types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states, often leading to the formation of cobalt oxides.
Reduction: this compound can be reduced to metallic cobalt under specific conditions.
Substitution: Methanol ligands in the complex can be substituted by other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas or hydrazine under elevated temperatures.
Substitution: Aqueous solutions of ammonia or other ligands.
Major Products Formed
Oxidation: Cobalt oxides (CoO, Co2O3).
Reduction: Metallic cobalt.
Substitution: Cobalt complexes with new ligands (e.g., cobalt(2+);water).
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);methanol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of cobalt-based drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which cobalt(2+);methanol exerts its effects involves the coordination of methanol molecules to the cobalt center, which facilitates various catalytic processes. The cobalt center can undergo redox reactions, enabling it to participate in electron transfer processes. The molecular targets and pathways involved include:
Electron Transfer: this compound can facilitate electron transfer reactions, making it an effective catalyst.
Ligand Exchange: The methanol ligands can be exchanged with other molecules, allowing the complex to participate in a variety of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Cobalt(2+);methanol can be compared with other cobalt-based compounds, such as:
Cobalt(2+);water: Similar in structure but with water as the ligand instead of methanol. It has different reactivity and stability.
Cobalt(2+);ammonia: Contains ammonia ligands, which alter its chemical properties and applications.
Cobalt(3+);methanol: A higher oxidation state of cobalt, leading to different redox properties and catalytic behavior.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable subject of study for researchers aiming to develop new catalytic processes and sustainable technologies.
Eigenschaften
CAS-Nummer |
198469-84-0 |
|---|---|
Molekularformel |
C7H28CoO7+2 |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
cobalt(2+);methanol |
InChI |
InChI=1S/7CH4O.Co/c7*1-2;/h7*2H,1H3;/q;;;;;;;+2 |
InChI-Schlüssel |
YSCTVYNEMYLMEB-UHFFFAOYSA-N |
Kanonische SMILES |
CO.CO.CO.CO.CO.CO.CO.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


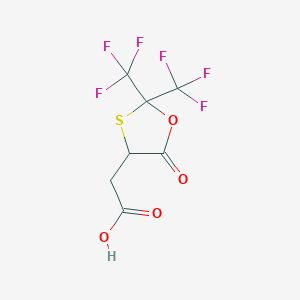

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)

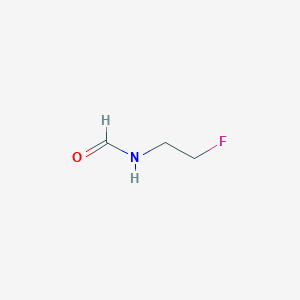
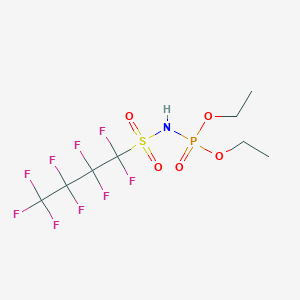
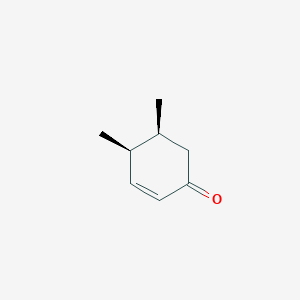
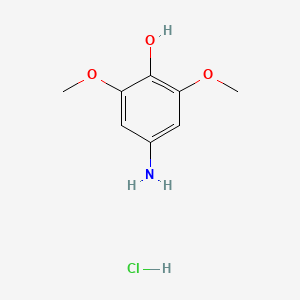
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
